3-(Piperazin-1-yl)oxolane-3-carboxamide
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Overview
Description
3-(Piperazin-1-yl)oxolane-3-carboxamide is a synthetic organic compound that has garnered attention in various fields of research due to its potential applications. This compound is characterized by the presence of a piperazine ring and an oxolane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)oxolane-3-carboxamide typically involves the reaction of piperazine with oxolane-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure that the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Piperazin-1-yl)oxolane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the piperazine ring but has a benzothiazole moiety instead of an oxolane ring.
3-(Piperazin-1-yl)oxolan-2-one: This compound is similar but has a different functional group attached to the oxolane ring.
Uniqueness
3-(Piperazin-1-yl)oxolane-3-carboxamide is unique due to its specific combination of the piperazine and oxolane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H17N3O2 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-piperazin-1-yloxolane-3-carboxamide |
InChI |
InChI=1S/C9H17N3O2/c10-8(13)9(1-6-14-7-9)12-4-2-11-3-5-12/h11H,1-7H2,(H2,10,13) |
InChI Key |
WKNQEQDVCYVFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
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